4-Methyl-1H-indole-2-carboxylic acid
Overview
Description
4-Methyl-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 4-methyl-1h-indole-2-carboxylic acid, bind with high affinity to multiple receptors . These receptors are involved in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities . For example, some indole derivatives have been reported to inhibit the replication of viruses, suggesting that they may interfere with viral replication pathways .
Result of Action
Indole derivatives are known to have various biological activities, suggesting that they can cause a range of molecular and cellular effects . For instance, some indole derivatives have been reported to inhibit the replication of viruses .
Action Environment
It is known that the biological activity of indole derivatives can be influenced by various factors, including the presence of other compounds, the ph of the environment, and temperature .
Biochemical Analysis
Biochemical Properties
Indole derivatives are known to interact with various enzymes, proteins, and other biomolecules . For instance, indole-2-carboxylic acid has been found to inhibit the strand transfer of integrase, a key enzyme in the life cycle of retroviruses .
Cellular Effects
Indole derivatives have been shown to have various effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It has been suggested that the indole nucleus of indole-2-carboxylic acid chelates with two Mg2+ ions within the active site of integrase .
Metabolic Pathways
Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . Indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1H-indole-2-carboxylic acid typically involves the reaction of 4-methylindole with carbon dioxide under specific conditions. One common method is the Bartoli reaction, which involves the reaction of isopropenylmagnesium bromide with 4-bromo-3-nitrotoluene in tetrahydrofuran at -40°C .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can have significant biological activities .
Scientific Research Applications
4-Methyl-1H-indole-2-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features.
Indole-2-carboxylic acid: Another indole derivative with comparable chemical properties.
4-Methylindole: A precursor in the synthesis of 4-Methyl-1H-indole-2-carboxylic acid.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 4-position and carboxylic acid group at the 2-position make it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
4-methyl-1H-indole-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-6-3-2-4-8-7(6)5-9(11-8)10(12)13/h2-5,11H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMSCXKCJGFIXDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(NC2=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10397998 | |
Record name | 4-Methyl-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10397998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18474-57-2 | |
Record name | 4-Methyl-1H-indole-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18474-57-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyl-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10397998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methyl-1H-indole-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-Methyl-1H-indole-2-carboxylic acid in the context of Urotensin II receptor antagonism?
A1: While the provided research [] doesn't directly focus on this compound itself, it highlights the compound's role as a critical component within a larger molecule. This larger molecule, 1-(3-carbamimidoyl-benzyl)-4-methyl-1H-indole-2-carboxylic acid (naphthalen-1-ylmethyl)amide, was identified as a promising lead compound for Urotensin II receptor antagonism. The study emphasizes that this compound, incorporating the this compound structure, effectively antagonizes the biological activity of Urotensin II in vitro with an IC50 of 400 nM. []
Q2: How was the 1-(3-carbamimidoyl-benzyl)-4-methyl-1H-indole-2-carboxylic acid (naphthalen-1-ylmethyl)amide identified as a potential Urotensin II receptor antagonist?
A2: The researchers utilized a multi-step approach:
- Structure-Activity Relationship (SAR) Studies: They investigated 25 Urotensin II peptide analogues to determine the essential amino acid side chains for receptor activation. They found that Trp-7, Lys-8, and Tyr-9 were crucial. []
- Pharmacophore Model: Using the nuclear magnetic resonance (NMR) derived solution structure of Urotensin II, they created a three-point pharmacophore model representing the key binding features. []
- Virtual Screening: This pharmacophore model was then employed to screen the Aventis compound repository for non-peptidic molecules potentially mimicking the critical interactions of Urotensin II with its receptor. This led to the identification of 1-(3-carbamimidoyl-benzyl)-4-methyl-1H-indole-2-carboxylic acid (naphthalen-1-ylmethyl)amide. []
- In vitro Validation: The identified compound was then tested in a functional fluorometric imaging plate reader assay and demonstrated significant antagonism of Urotensin II activity. []
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